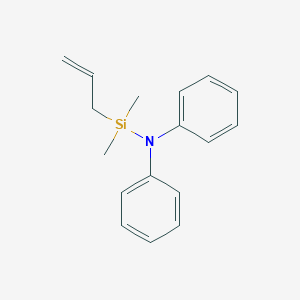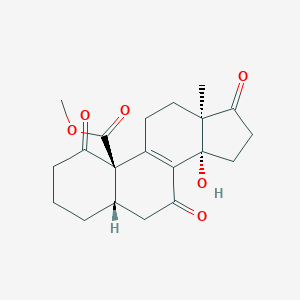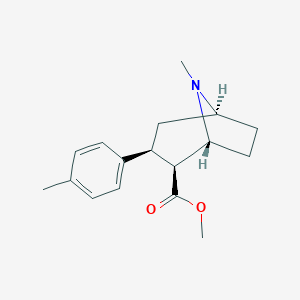![molecular formula C23H31N3O4S B237588 2-(4-tert-butylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B237588.png)
2-(4-tert-butylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-tert-butylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
2-(4-tert-butylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against various enzymes, including phosphodiesterase type 5 (PDE5), phosphodiesterase type 6 (PDE6), and phosphodiesterase type 9 (PDE9). These enzymes are involved in various physiological processes, including smooth muscle relaxation, visual transduction, and memory formation.
Wirkmechanismus
The mechanism of action of 2-(4-tert-butylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide involves the inhibition of PDE5, PDE6, and PDE9 enzymes. By inhibiting these enzymes, the compound increases the levels of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP), which are second messengers involved in various physiological processes. The increased levels of cGMP and cAMP lead to smooth muscle relaxation, vasodilation, and increased blood flow, which are beneficial in the treatment of various diseases, including erectile dysfunction, pulmonary arterial hypertension, and Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-tert-butylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide are mainly attributed to its inhibitory activity against PDE5, PDE6, and PDE9 enzymes. The compound has been shown to exhibit potent vasodilatory and smooth muscle relaxant effects, which are beneficial in the treatment of various diseases, including erectile dysfunction and pulmonary arterial hypertension. Additionally, the compound has been shown to exhibit neuroprotective effects, which are beneficial in the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-tert-butylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide has several advantages and limitations for lab experiments. The compound is readily available and can be synthesized using simple synthetic procedures. Additionally, the compound exhibits potent inhibitory activity against various enzymes, making it a valuable tool in the study of enzyme inhibition and related processes. However, the compound has limited solubility in water, which can limit its use in aqueous solutions. Additionally, the compound has not been extensively studied for its potential toxicological effects, which can limit its use in in vivo studies.
Zukünftige Richtungen
Several future directions can be pursued in the study of 2-(4-tert-butylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide. One potential direction is the development of more potent and selective inhibitors of PDE5, PDE6, and PDE9 enzymes. Additionally, the compound can be further studied for its potential applications in the treatment of various diseases, including erectile dysfunction, pulmonary arterial hypertension, and Alzheimer's disease. Furthermore, the compound can be studied for its potential toxicological effects and pharmacokinetic properties, which can provide valuable insights into its suitability for in vivo studies.
Synthesemethoden
The synthesis of 2-(4-tert-butylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide involves the reaction of 4-tert-butylphenol with 2-chloro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide in the presence of a base. The reaction yields the desired product, which is then purified using chromatography techniques. The purity and identity of the compound are confirmed using various spectroscopic methods, including NMR and mass spectrometry.
Eigenschaften
Produktname |
2-(4-tert-butylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide |
|---|---|
Molekularformel |
C23H31N3O4S |
Molekulargewicht |
445.6 g/mol |
IUPAC-Name |
2-(4-tert-butylphenoxy)-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C23H31N3O4S/c1-23(2,3)18-9-11-19(12-10-18)30-17-22(27)24-20-7-5-6-8-21(20)25-13-15-26(16-14-25)31(4,28)29/h5-12H,13-17H2,1-4H3,(H,24,27) |
InChI-Schlüssel |
GOUVTIOYGFGSGI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B237518.png)


![1-[(2R,5S)-3-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B237527.png)
![2,20,23,27-Tetrahydroxy-6-methoxy-4-methyl-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),8,10,12,16,19,21,23,26-nonaene-5,18,25-trione](/img/structure/B237530.png)
![3-chloro-4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B237540.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide](/img/structure/B237543.png)
![(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B237552.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-diphenylacetamide](/img/structure/B237559.png)
![3-[(4-Tert-butylphenyl)methyl]piperidine](/img/structure/B237560.png)
![N-(4-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)furan-2-carboxamide](/img/structure/B237563.png)
![4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B237565.png)
